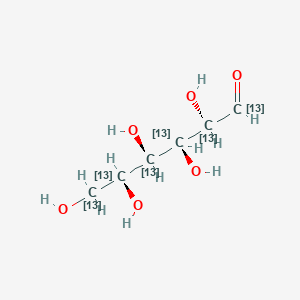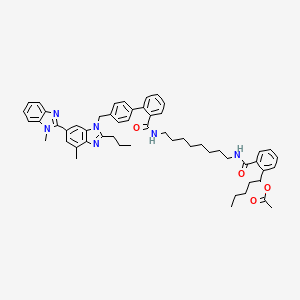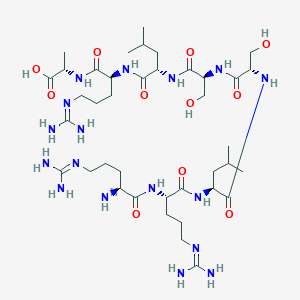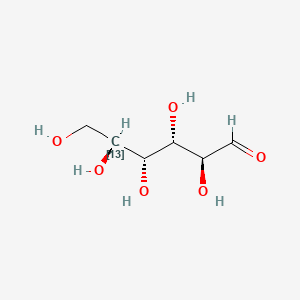
Anticancer agent 139
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has gained attention due to its ability to interact with specific molecular targets and pathways involved in cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 139 involves multiple steps, including the formation of key intermediates and final product purification. The synthetic route typically starts with the preparation of a pyrimidine derivative, followed by various substitution reactions to introduce functional groups that enhance its anticancer activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 139 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Aplicaciones Científicas De Investigación
Anticancer agent 139 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrimidine derivatives.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
Mecanismo De Acción
Anticancer agent 139 exerts its effects by interacting with specific molecular targets and pathways involved in cancer progression. It has been shown to form π–cationic interactions with the residue Lys352 of tubulin, which disrupts microtubule dynamics and inhibits cell division . Additionally, it may induce apoptosis by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Anticancer agent 139 include:
Pyrimidooxadiazine derivatives: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinoxaline derivatives: Known for their broad spectrum of biological activities, including anticancer properties.
Chalcone derivatives: These compounds have shown potential in anticancer therapy due to their ability to disrupt various cellular processes.
Uniqueness
This compound is unique due to its specific interaction with tubulin and its ability to induce apoptosis through multiple pathways. Its structural features and functional groups contribute to its high potency and selectivity against cancer cells, making it a promising candidate for further development as an anticancer drug.
Propiedades
Fórmula molecular |
C16H12F3N3O |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |
Clave InChI |
YVXYCCNBPZAKMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)







![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

